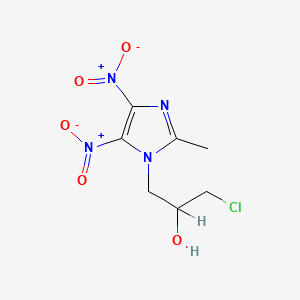
1H-Imidazole-1-ethanol, alpha-(chloromethyl)-2-methyl-4,5-dinitro-
Übersicht
Beschreibung
1H-Imidazole-1-ethanol, alpha-(chloromethyl)-2-methyl-4,5-dinitro- is a complex organic compound belonging to the imidazole family. This compound is characterized by the presence of an imidazole ring, a chloromethyl group, and two nitro groups. It is known for its diverse applications in various fields, including chemistry, biology, and medicine.
Vorbereitungsmethoden
The synthesis of 1H-Imidazole-1-ethanol, alpha-(chloromethyl)-2-methyl-4,5-dinitro- typically involves multiple steps. One common synthetic route includes the nitration of 1H-Imidazole-1-ethanol, followed by the introduction of the chloromethyl group. The reaction conditions often require the use of strong acids and controlled temperatures to ensure the selective nitration and chloromethylation of the compound. Industrial production methods may involve large-scale nitration and chloromethylation processes, utilizing specialized equipment to handle the reactive intermediates and ensure safety.
Analyse Chemischer Reaktionen
1H-Imidazole-1-ethanol, alpha-(chloromethyl)-2-methyl-4,5-dinitro- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can convert the nitro groups to amino groups, typically using reducing agents such as hydrogen gas in the presence of a catalyst.
Substitution: The chloromethyl group can undergo nucleophilic substitution reactions, where nucleophiles replace the chlorine atom. Common reagents include sodium hydroxide or other nucleophilic species.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro groups yields amino derivatives, while substitution reactions can produce various substituted imidazole derivatives.
Wissenschaftliche Forschungsanwendungen
1H-Imidazole-1-ethanol, alpha-(chloromethyl)-2-methyl-4,5-dinitro- has numerous scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Research explores its potential as a pharmaceutical intermediate and its role in drug development.
Industry: It is utilized in the production of specialty chemicals and materials, contributing to advancements in various industrial processes.
Wirkmechanismus
The mechanism of action of 1H-Imidazole-1-ethanol, alpha-(chloromethyl)-2-methyl-4,5-dinitro- involves its interaction with specific molecular targets. The nitro groups can participate in redox reactions, affecting cellular processes. The chloromethyl group can form covalent bonds with nucleophilic sites in biological molecules, potentially leading to modifications in protein function or DNA structure. These interactions can influence various biochemical pathways, contributing to the compound’s biological effects.
Vergleich Mit ähnlichen Verbindungen
1H-Imidazole-1-ethanol, alpha-(chloromethyl)-2-methyl-4,5-dinitro- can be compared with other imidazole derivatives, such as:
1H-Imidazole-1-ethanol, alpha-(chloromethyl)-2-methyl-5-nitro-: This compound has a similar structure but with only one nitro group, which may result in different reactivity and biological activity.
Alpha-(2,4-dichlorobenzyl)-1H-imidazole-1-ethanol:
1-(2,4-Dichlorophenyl)-2-(1-imidazolyl)ethanol: Another related compound with distinct substituents that influence its chemical behavior and uses.
Eigenschaften
IUPAC Name |
1-chloro-3-(2-methyl-4,5-dinitroimidazol-1-yl)propan-2-ol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9ClN4O5/c1-4-9-6(11(14)15)7(12(16)17)10(4)3-5(13)2-8/h5,13H,2-3H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AEOMUQQVEFVPDY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=C(N1CC(CCl)O)[N+](=O)[O-])[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9ClN4O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00909680 | |
| Record name | 1-Chloro-3-(2-methyl-4,5-dinitro-1H-imidazol-1-yl)propan-2-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00909680 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
264.62 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
105687-87-4 | |
| Record name | 1H-Imidazole-1-ethanol, alpha-(chloromethyl)-2-methyl-4,5-dinitro- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0105687874 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1-Chloro-3-(2-methyl-4,5-dinitro-1H-imidazol-1-yl)propan-2-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00909680 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.








![[5-Bromo-3-(hydroxymethyl)-2-methoxyphenyl]methanol](/img/structure/B3060826.png)


![4-Methyl-6-{[(4-nitrophenyl)methyl]sulfanyl}pyrimidine-2,5-diamine](/img/structure/B3060834.png)




